

3-Amino-4-methoxybenzamide melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzamide

Cat. No.: B096667

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **3-Amino-4-methoxybenzamide**

For professionals in chemical research and pharmaceutical development, the precise characterization of a compound's physical properties is a foundational requirement for its application, formulation, and synthesis. This guide provides a comprehensive technical overview of **3-Amino-4-methoxybenzamide**, with a specific focus on the determination and significance of its melting and boiling points.

Introduction to **3-Amino-4-methoxybenzamide**

3-Amino-4-methoxybenzamide (CAS No: 17481-27-5) is an aromatic organic compound featuring an amide, an amine, and a methoxy group attached to a benzene ring.^{[1][2]} Its molecular structure informs its chemical behavior and physical properties, making it a valuable intermediate in various synthetic pathways, particularly in the manufacturing of dyes and pigments.^{[2][3]} In the context of drug discovery, substituted benzamides are a well-established class of compounds with diverse pharmacological activities, making the accurate characterization of analogues like this essential for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical data for **3-Amino-4-methoxybenzamide** is presented below. This data is critical for predicting its behavior in different solvents, its reactivity, and its potential for forming crystalline solids.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][4][5]
Molecular Weight	166.18 g/mol	[1][4]
CAS Number	17481-27-5	[3][4][5]
Appearance	Pale cream to pale brown or pale pink powder	[5]
Melting Point	124-127°C; 154.0-161.0°C	[3][4][5]
Boiling Point	318.4°C at 760 mmHg	[3][4]
Density	~1.24 g/cm ³	[3][4]

Note: The observed variance in melting point values is discussed in detail in the following section.

The Critical Nature of Melting Point in Compound Validation

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid phase transitions to the liquid phase. [6][7] Its determination serves two primary purposes in a research and development setting: identification and purity assessment.[7][8]

Understanding Melting Point Discrepancies

The literature and supplier specifications for **3-Amino-4-methoxybenzamide** present a notable discrepancy in the reported melting point, with ranges cited as 124-127°C and 154-161°C.[3][4][5] As a senior scientist, this immediately signals several possibilities that must be investigated:

- Purity Levels: The presence of even minor impurities disrupts the crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range.[7] A lower and broader range could indicate a less pure sample.

- Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a distinct crystal lattice arrangement and, consequently, a different melting point. This is a critical consideration in drug development, as different polymorphs can have varying solubility, stability, and bioavailability.
- Experimental Technique: Variations in the heating rate, thermometer calibration, or the subjective observation of the melting process can lead to different measured values. A rapid heating rate, for instance, can result in an artificially elevated and broad melting point reading.

Protocol for Authoritative Melting Point Determination

To resolve discrepancies and establish a reliable melting point, a meticulous and systematic approach is required. The following protocol is designed to be a self-validating system.

Objective: To accurately determine the melting point range of a **3-Amino-4-methoxybenzamide** sample using the capillary method with a digital melting point apparatus (e.g., Mel-Temp).

Materials:

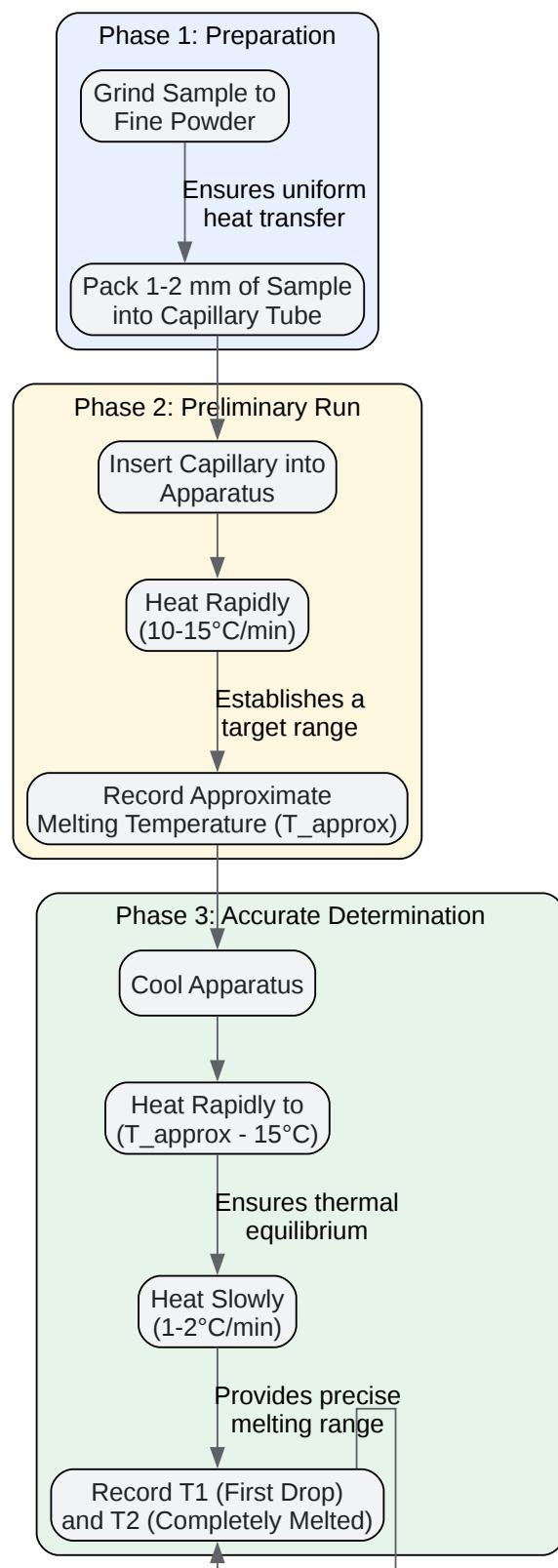
- **3-Amino-4-methoxybenzamide** sample
- Melting point capillary tubes (sealed at one end)
- Digital melting point apparatus
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Methodology:

- Sample Preparation:
 - Causality: A finely powdered, dry sample ensures uniform packing and efficient heat transfer. Large crystals can pack unevenly, leading to an inaccurate and broad melting range.[\[7\]](#)

- Place a small amount of the compound on a clean, dry surface. If necessary, gently grind to a fine powder.
- Load the capillary tube by tapping its open end into the powder until a small amount of sample (1-2 mm in height) is collected in the bottom.^[7] Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

• Instrument Setup & Preliminary Determination:


- Causality: A preliminary, rapid determination provides an approximate melting temperature, allowing the subsequent, accurate measurements to be performed more efficiently and precisely.
- Place the packed capillary into the heating block of the apparatus.
- Set a rapid heating rate (e.g., 10-15°C per minute).
- Observe the sample and record the approximate temperature at which it melts. Let the apparatus cool significantly.

• Accurate Determination:

- Causality: A slow heating rate (1-2°C per minute) near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
- Prepare two more capillary tubes with the sample.
- Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point found in the preliminary run.
- Once this temperature is reached, reduce the heating rate to 1-2°C per minute.
- Record the temperature (T1) at which the first drop of liquid appears.
- Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.^[7]

- The melting point is reported as the range T1-T2.
- Validation and Reporting:
 - Repeat the accurate determination at least once more to ensure reproducibility. The results should be consistent.
 - Report the melting point range alongside the heating rate used for the determination.

The following diagram illustrates the logical workflow for this self-validating protocol.

[Click to download full resolution via product page](#)*Workflow for Accurate Melting Point Determination.*

Boiling Point: A Key Parameter for Purification and Identification

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[7] It is a critical parameter for liquid compounds, often used for identification and as a gauge of purity. For high-melting solids like **3-Amino-4-methoxybenzamide**, the boiling point (318.4°C at 760 mmHg) is typically determined under vacuum to prevent decomposition at high temperatures.^{[3][4]}

Experimental Protocol for Boiling Point Determination (Siwoloboff Method)

For laboratory-scale determination, a micro-boiling point method is often employed.

Objective: To determine the boiling point of a small quantity of a liquid (or melted solid) using an inverted capillary technique.

Materials:

- Sample of **3-Amino-4-methoxybenzamide**
- Small test tube (e.g., 75x10 mm)
- Melting point capillary tube (sealed at one end)
- Thermometer
- Heating bath apparatus (e.g., Thiele tube with high-boiling mineral oil)^[6]
- Rubber band or wire to attach the test tube to the thermometer

Methodology:

- Sample Preparation:
 - Add a small amount of the sample (enough to cover the thermometer bulb, ~0.5 mL) into the small test tube. If starting with the solid, gently heat the test tube to melt the sample.

- Place the capillary tube, open end down, into the liquid in the test tube.
- Apparatus Assembly:
 - Causality: Attaching the sample tube directly to the thermometer ensures that the temperature being measured is that of the sample and its immediate surroundings. The Thiele tube is designed to create a convection current in the heating oil, ensuring uniform temperature distribution.[6]
 - Attach the test tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb.
 - Suspend the assembly in the heating bath. The heat source should be applied to the side arm of the Thiele tube.
- Measurement:
 - Causality: As the liquid is heated, the air trapped in the capillary expands and exits as bubbles. When the liquid's vapor pressure equals the atmospheric pressure (at the boiling point), the liquid itself will boil and enter the capillary, producing a rapid and continuous stream of bubbles.
 - Heat the bath gently. Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.
 - When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.
 - Remove the heat source. The liquid will begin to cool.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This occurs when the external atmospheric pressure overcomes the vapor pressure of the liquid.
 - Record this temperature. For accuracy, allow the apparatus to cool and repeat the determination.

The diagram below outlines the setup for this determination.

Apparatus for Micro-Boiling Point Determination.

Conclusion: From Physical Constants to Practical Application

The melting and boiling points of **3-Amino-4-methoxybenzamide** are not merely abstract figures but are essential data points that guide its synthesis, purification, and application. A sharp melting point range, determined via a careful and methodical protocol, provides strong evidence of a compound's purity. Understanding potential variations in these values, such as those arising from polymorphism, is a critical consideration for scientists in the pharmaceutical industry. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity required for advanced research and development.

References

- **3-Amino-4-Methoxybenzamide** - ChemBK. (n.d.).
- Melting point determination. (n.d.). University of Calgary.
- Determination of Melting points and Boiling points. (n.d.). University of Technology, Iraq.
- CHM145L - Exp 1 - Melting Point and Boiling Point of Organic Compounds. (n.d.). Scribd.
- Chemical Properties of **3-Amino-4-methoxybenzamide** (CAS 17481-27-5). (n.d.). Cheméo.
- **3-Amino-4-methoxybenzamide**. (n.d.). PubChem.
- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
- Determination of melting and boiling points. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-methoxybenzamide | 17481-27-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]

- 4. [chembk.com](#) [chembk.com]
- 5. 3-Amino-4-methoxybenzamide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 6. [learning-space.uoa.edu.iq](#) [learning-space.uoa.edu.iq]
- 7. [alnoor.edu.iq](#) [alnoor.edu.iq]
- 8. [scribd.com](#) [scribd.com]
- To cite this document: BenchChem. [3-Amino-4-methoxybenzamide melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096667#3-amino-4-methoxybenzamide-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b096667#3-amino-4-methoxybenzamide-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com